
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. The compound belongs to the class of sphingosine-1-phosphate (S1P) analogs and has been found to modulate the S1P receptor, which is involved in various cellular processes.
Mecanismo De Acción
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide modulates the S1P receptor, which is involved in various cellular processes, including cell migration, proliferation, and survival. 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide binds to the S1P receptor and induces its internalization, resulting in the downregulation of the receptor. This downregulation leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration to the peripheral tissues, which is important in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to have various biochemical and physiological effects, including the reduction of lymphocyte counts, the modulation of cytokine production, and the inhibition of angiogenesis. 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has also been found to cross the blood-brain barrier and exert its effects on the central nervous system, which is important in the treatment of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has several advantages for lab experiments, including its stability, solubility, and availability. However, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research on 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide, including the development of more potent and selective S1P receptor modulators, the investigation of the potential use of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide in other diseases, such as inflammatory bowel disease and rheumatoid arthritis, and the investigation of the combination of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide with other drugs for synergistic effects. Additionally, the investigation of the long-term effects of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide on the immune system and the central nervous system is important for its safe and effective use in clinical settings.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to reduce the number of relapses and slow down the progression of the disease. In cancer, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to induce apoptosis in cancer cells and inhibit tumor growth. In transplant rejection, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to prevent the rejection of transplanted organs.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-6-7-14(9-12(11)2)20-13(3)16(18)17-10-15-5-4-8-19-15/h4-9,13H,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNORBOJDKMWFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4720637.png)
![N-ethyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4720648.png)
![methyl 3-({cyclohexyl[(ethylamino)carbonothioyl]amino}methyl)-4-methoxybenzoate](/img/structure/B4720650.png)
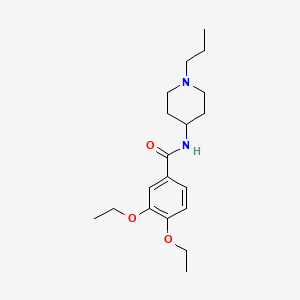
![ethyl 2-{[({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720665.png)
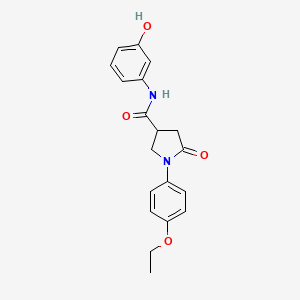
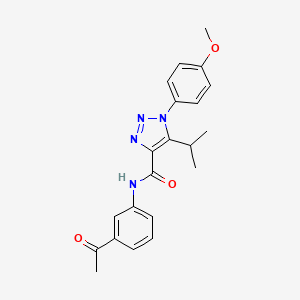
![2-cyclopentyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4720679.png)
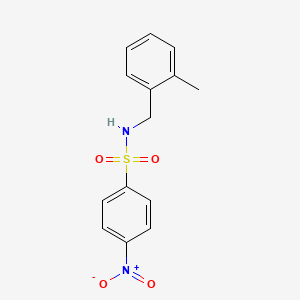
![2-chloro-4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4720690.png)
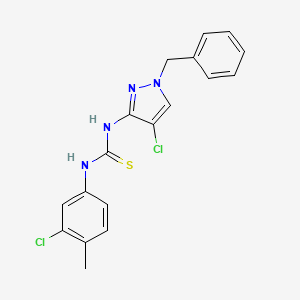
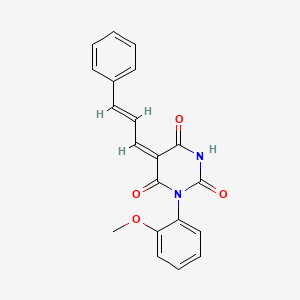
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
